tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate
CAS No.: 370864-66-7
Cat. No.: VC0152976
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.703
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 370864-66-7 |
|---|---|
| Molecular Formula | C11H15ClN2O2 |
| Molecular Weight | 242.703 |
| IUPAC Name | tert-butyl N-(2-chloro-3-methylpyridin-4-yl)carbamate |
| Standard InChI | InChI=1S/C11H15ClN2O2/c1-7-8(5-6-13-9(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
| Standard InChI Key | KEHHTVDRYIQNDI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CN=C1Cl)NC(=O)OC(C)(C)C |
Introduction
tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of 242.7 g/mol. It is commonly used in organic synthesis and pharmaceutical research, particularly as an intermediate in the preparation of biologically active molecules. The compound is identified by CAS number 370864-66-7 and has been studied for its structural properties, synthesis methods, and potential applications.
Synthesis and Preparation
tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate can be synthesized through standard carbamate formation reactions. The process typically involves:
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Starting Materials: A chlorinated methylpyridine derivative and tert-butyl chloroformate.
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Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the acid formed during the process.
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Steps:
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The pyridine derivative is reacted with tert-butyl chloroformate.
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The reaction mixture is stirred under controlled temperature conditions to ensure high yield.
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Purification: The product is purified using techniques such as recrystallization or chromatography.
This synthetic route ensures the formation of a stable carbamate bond while retaining the functional groups on the pyridine ring.
Applications
tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate has several applications in chemical and pharmaceutical research:
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Intermediate in Drug Synthesis:
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Structural Studies:
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The compound's well-defined structure makes it suitable for crystallographic studies, aiding in understanding molecular interactions.
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Potential Biological Activity:
Analytical Data
Analytical techniques used to confirm the structure and purity of tert-butyl (2-chloro-3-methylpyridin-4-yl)carbamate include:
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Nuclear Magnetic Resonance (NMR):
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Proton () and carbon () NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms in the molecule.
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Mass Spectrometry (MS):
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Confirms the molecular weight of 242.7 g/mol through ion fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as carbamate () through characteristic absorption bands.
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Crystallography:
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X-ray diffraction can be used to determine the three-dimensional arrangement of atoms in the molecule.
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Safety and Handling
tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate should be handled with care due to potential hazards associated with its chemical reactivity:
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